REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH2:10][O:11][CH3:12])[CH:5]=[CH:4][N:3]=1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.O1CCCC1.C[Si]([N-:56][Si](C)(C)C)(C)C.[Li+]>Cl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:12][O:11][CH2:10][CH2:9][O:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH2:56])[CH:7]=1 |f:3.4,6.7.8.9.10|
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Name
|
|
Quantity
|
50.17 g
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Type
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reactant
|
Smiles
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ClC1=NC=CC(=C1)OCCOC
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Name
|
|
Quantity
|
5.099 g
|
Type
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reactant
|
Smiles
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CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
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Name
|
|
Quantity
|
445.7 mL
|
Type
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reactant
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
4.897 g
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
|
561.5 mL
|
Type
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reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To the resulting degassed mixture
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Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
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Details
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The reaction was cooled to ambient temperature
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Type
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WASH
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Details
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The resulting solution was washed twice with 500 ml of methyl-tert-butyl ether
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Type
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EXTRACTION
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Details
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was extracted with dichloromethane (3×500 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over MgSO4
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
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COCCOC1=CC(=NC=C1)N
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Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |